molecular formula C12H14ClNO2 B1512709 Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- CAS No. 95342-35-1

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

Cat. No.: B1512709
CAS No.: 95342-35-1
M. Wt: 239.7 g/mol
InChI Key: CFBVGSWSOJBYGC-JQWIXIFHSA-N
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Description

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- is a chiral compound with significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- typically involves the use of 2-(Chlorophenyl) Cyclopentylmethanone as a starting material . The synthetic route includes several steps, such as the introduction of amino and hydroxyl groups under controlled conditions. Specific reagents and catalysts are employed to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- involves its interaction with specific molecular targets and pathways. It is known to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and neurotransmission . By modulating the activity of this receptor, the compound can exert antidepressant effects and influence other neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other related compounds.

Properties

IUPAC Name

(2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVGSWSOJBYGC-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95342-35-1
Record name Hydroxynorketamine, (2S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095342351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYNORKETAMINE, (2S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MB1GM2IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
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Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
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Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
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Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
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Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
Reactant of Route 6
Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-

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